
zinc;2,2,6,6-tetramethylheptane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of zinc salts with 2,2,6,6-tetramethylheptane-3,5-dione. One common method includes dissolving zinc acetate in a suitable solvent and then adding 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often involves more efficient and scalable techniques. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Zinc;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the zinc complex into lower oxidation states or even elemental zinc.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .
科学研究应用
Zinc;2,2,6,6-tetramethylheptane-3,5-dione has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of thin films and coatings, particularly in the semiconductor industry.
作用机制
The mechanism by which zinc;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of zinc with the 2,2,6,6-tetramethylheptane-3,5-dione ligands. This coordination stabilizes the zinc ion and facilitates its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
Copper;2,2,6,6-tetramethylheptane-3,5-dione: Similar in structure but with copper instead of zinc.
Nickel;2,2,6,6-tetramethylheptane-3,5-dione: Another analogous compound with nickel.
Iron;2,2,6,6-tetramethylheptane-3,5-dione: Iron-based complex with similar ligands.
Uniqueness
Zinc;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination chemistry, which imparts distinct stability and reactivity compared to its copper, nickel, and iron counterparts. This uniqueness makes it particularly valuable in applications requiring stable zinc complexes .
属性
分子式 |
C22H38O4Zn |
|---|---|
分子量 |
431.9 g/mol |
IUPAC 名称 |
zinc;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
InChI 键 |
PHGHHHRCOSRXEH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


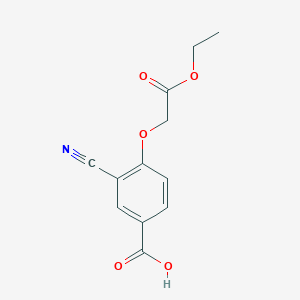
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)



![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
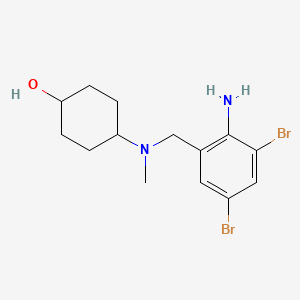
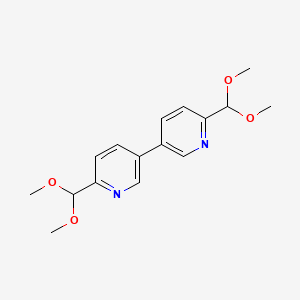
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
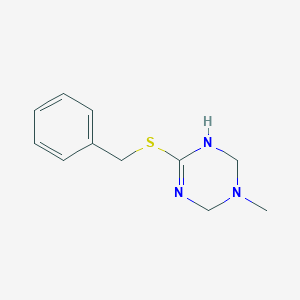
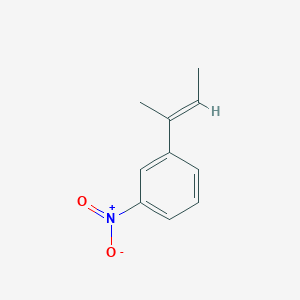
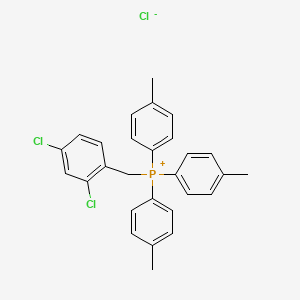
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
